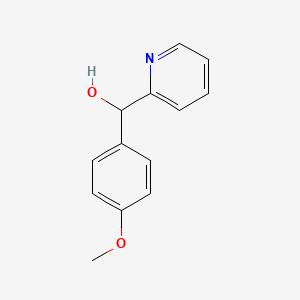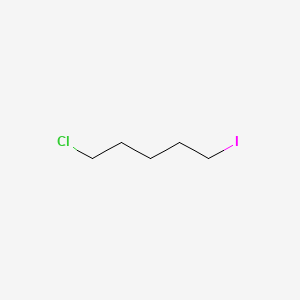
1-Chloro-5-iodopentane
描述
1-Chloro-5-iodopentane is a halogenated hydrocarbon with the molecular formula C5H10ClI. It is a colorless to very dark yellow liquid that is sensitive to light. This compound is used primarily as a pharmaceutical intermediate and has various applications in organic synthesis .
作用机制
Target of Action
1-Chloro-5-iodopentane is a halogenated hydrocarbon
Mode of Action
The exact mode of action of this compound is not well-documented. As a halogenated hydrocarbon, it may participate in various chemical reactions. For instance, it can form a dimer radical cation when reacting with OH radicals .
Result of Action
It’s used as a pharmaceutical intermediate , implying it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s sensitive to light and should be stored in cool, dry conditions in well-sealed containers . It’s also incompatible with oxidizing agents .
生化分析
Biochemical Properties
1-Chloro-5-iodopentane plays a significant role in biochemical reactions due to its halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form dimer radical cations upon reaction with hydroxyl radicals . Additionally, it is involved in the synthesis of complex organic compounds, such as 2-(tert-butyldimethylsiloxy)-11-chloro-5-undecyne . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogenated nature allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the specific biochemical context. For example, it forms a major product, 1,10-dichlorododecane, from the reduction of 1-chloro-5-iodohexane with electrogenerated nickel (I) salen . These binding interactions and enzyme modulations contribute to the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is sensitive to light and should be stored in cool, dry conditions to maintain its stability . Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial biochemical interactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for safe and effective use in biochemical research and pharmaceutical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. For example, it can be reduced to form 1,10-dichlorododecane, highlighting its role in redox reactions . These metabolic interactions can influence the compound’s overall impact on cellular metabolism and biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
1-Chloro-5-iodopentane can be synthesized through several methods. One common synthetic route involves the halogenation of 1,5-pentanediol. The reaction typically involves the use of phosphorus trichloride and iodine in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods often involve similar halogenation processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
1-Chloro-5-iodopentane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,5-pentanediol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution with sodium azide would yield 1-azido-5-chloropentane .
科学研究应用
1-Chloro-5-iodopentane is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used in the preparation of complex organic molecules, including those with potential biological activity.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
相似化合物的比较
1-Chloro-5-iodopentane can be compared with other halogenated hydrocarbons such as 1-chloro-5-bromopentane and 1-chloro-5-fluoropentane. These compounds share similar reactivity patterns but differ in their halogen atoms, which can influence their reactivity and applications .
1-Chloro-5-bromopentane: Similar in structure but contains a bromine atom instead of iodine.
1-Chloro-5-fluoropentane: Contains a fluorine atom, which significantly alters its reactivity and applications due to the high electronegativity of fluorine.
This compound is unique due to the presence of both chlorine and iodine atoms, which provides a distinct set of reactivity and applications in organic synthesis .
属性
IUPAC Name |
1-chloro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHKOCYWBEGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069393 | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60274-60-4 | |
| Record name | 1-Chloro-5-iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60274-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060274604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-5-iodopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-5-iodopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3MCR55RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary electrochemical behavior of 1-chloro-5-iodopentane in a controlled laboratory setting?
A1: Research indicates that this compound undergoes electrochemical reduction when subjected to a controlled potential at a carbon electrode in dimethylformamide containing tetramethylammonium perchlorate []. This process leads to the formation of various products, including cyclopentane, n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane, alongside smaller quantities of other hydrocarbons []. The yield of each product is influenced by factors such as the specific reaction conditions and the presence or absence of a proton source.
Q2: Why is understanding the conformational analysis of this compound important?
A2: Conformational analysis provides insights into the spatial arrangements of atoms within a molecule, which can significantly impact its chemical reactivity and physical properties. While the provided abstract [] does not detail the specific findings of the conformational analysis of this compound, this type of study is crucial for understanding how the molecule might behave in different chemical environments and reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


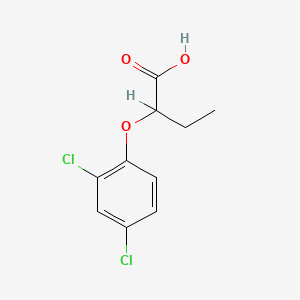
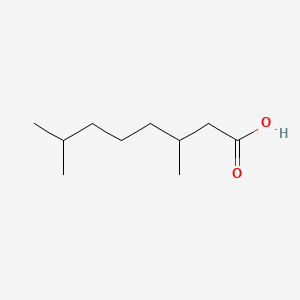
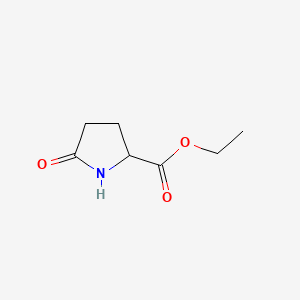
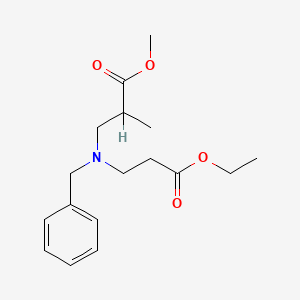
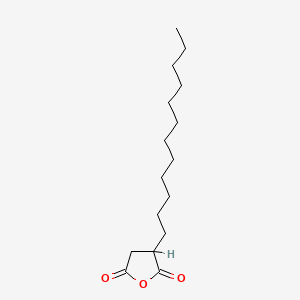
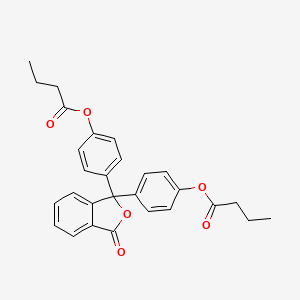
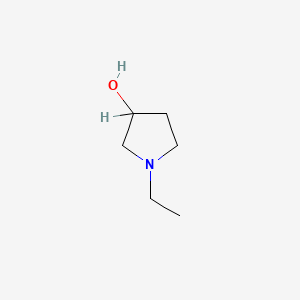
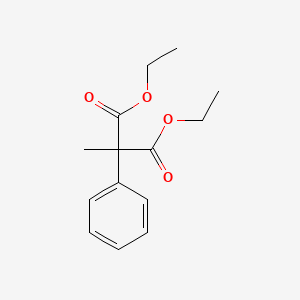
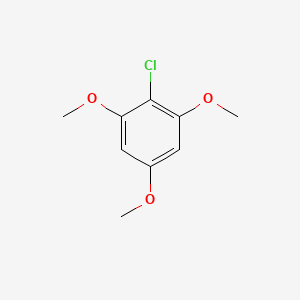
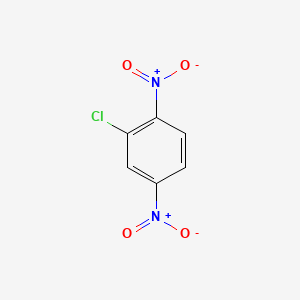
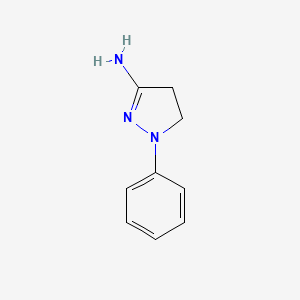
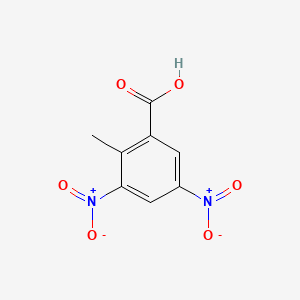
![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)
